molecular formula C10H9ClN2O2 B1463711 Ethyl 6-chloro-1H-indazole-3-carboxylate CAS No. 885279-23-2

Ethyl 6-chloro-1H-indazole-3-carboxylate

Cat. No. B1463711
M. Wt: 224.64 g/mol
InChI Key: ODNWYEBPQBUTHM-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 . It has an average mass of 224.644 Da and a monoisotopic mass of 224.035248 Da .


Synthesis Analysis

The synthesis of Ethyl 6-chloro-1H-indazole-3-carboxylate and its derivatives has been described in various studies . For instance, one study described the synthesis of sixty-five new derivatives of ethyl-1H-indazole-3-carboxylate, which contain various aliphatic or aromatic acyl radicals in N1 . Moreover, halogens or methyl groups are present as substituents at the 5 position or methyl groups at 5,6 .


Chemical Reactions Analysis

Indazole derivatives, including Ethyl 6-chloro-1H-indazole-3-carboxylate, have been found to exhibit various biological activities, suggesting that they undergo a range of chemical reactions in biological systems . For instance, some indazole derivatives have shown anti-inflammatory effects at doses much lower than the toxic ones .


Physical And Chemical Properties Analysis

Ethyl 6-chloro-1H-indazole-3-carboxylate has a molecular formula of C10H9ClN2O2, an average mass of 224.644 Da, and a monoisotopic mass of 224.035248 Da . Detailed physical and chemical property data specific to Ethyl 6-chloro-1H-indazole-3-carboxylate was not found in the available literature.

Scientific Research Applications

Mild and Scalable Procedure for N-1-Difluoromethylation

Ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate was used in a mild, scalable procedure for N-1-difluoromethylation. This method provides a safe and convenient alternative to existing approaches, applicable to large-scale operations and a range of other compounds (Hong et al., 2020).

N1-Substituted 1H-Indazole-3-Ethyl Carboxylates Synthesis

Research has described the synthesis of sixty-five new derivatives of ethyl-1H-indazole-3-carboxylate, revealing the potential of these derivatives in various applications (Bistocchi et al., 1981).

Synthesis of 1-(R-Phenyl)-5-(R-Methyl)-1H-1,2,3-Triazole-4-Carboxylic Acids

The three-component reaction involving ethyl 4-chloro-3-oxobutanoate and other nucleophiles, including Ethyl 6-chloro-1H-indazole-3-carboxylate, demonstrates its utility in synthesizing various compounds (Pokhodylo et al., 2010).

Synthesis of Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, a compound related to Ethyl 6-chloro-1H-indazole-3-carboxylate, was used in the synthesis of highly functionalized tetrahydropyridines, showing its significance in organic synthesis (Zhu et al., 2003).

Safety And Hazards

While specific safety data for Ethyl 6-chloro-1H-indazole-3-carboxylate was not found, general safety measures for handling similar compounds include ensuring adequate ventilation, using personal protective equipment as required, and avoiding contact with skin, eyes, or clothing . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Future Directions

Given the wide variety of biological properties exhibited by indazole derivatives, it is suggested that the medicinal properties of Ethyl 6-chloro-1H-indazole-3-carboxylate and similar compounds should be explored in the future for the treatment of various pathological conditions .

properties

IUPAC Name

ethyl 6-chloro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNWYEBPQBUTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680010
Record name Ethyl 6-chloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloro-1H-indazole-3-carboxylate

CAS RN

885279-23-2
Record name Ethyl 6-chloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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